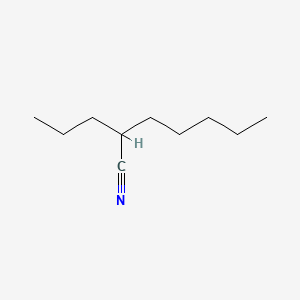
Heptanenitrile, 2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanenitrile, 2-propyl-, also known as 2-propylheptanenitrile, is an organic compound with the chemical formula C10H19N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a heptane chain. This compound is a colorless liquid and is used primarily as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanenitrile, 2-propyl-, can be synthesized through several methods:
From Alkyl Halides: The halogenoalkane (e.g., 2-bromopropane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of heptanenitrile, 2-propyl-, typically involves the reaction of 2-bromopropane with sodium cyanide in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Heptanenitrile, 2-propyl-, undergoes various chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of carboxylic acids.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include LiAlH4, DIBAL-H, SOCl2, P2O5, POCl3, and hydrogen cyanide. Major products formed include primary amines, carboxylic acids, and substituted nitriles .
Scientific Research Applications
Heptanenitrile, 2-propyl-, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Fragrance Industry: It is used in the formulation of fragrances due to its unique chemical properties.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of heptanenitrile, 2-propyl-, involves its reactivity as a nitrile. The cyano group is highly polar, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, such as reduction and hydrolysis .
Comparison with Similar Compounds
Heptanenitrile, 2-propyl-, can be compared with other nitriles such as:
Hexanenitrile: Similar in structure but with a shorter carbon chain.
Octanenitrile: Similar in structure but with a longer carbon chain.
Butanenitrile: A simpler nitrile with a shorter carbon chain.
The uniqueness of heptanenitrile, 2-propyl-, lies in its specific carbon chain length and the presence of the propyl group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
208041-98-9 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-propylheptanenitrile |
InChI |
InChI=1S/C10H19N/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-8H2,1-2H3 |
InChI Key |
NJABNUVNVZSEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


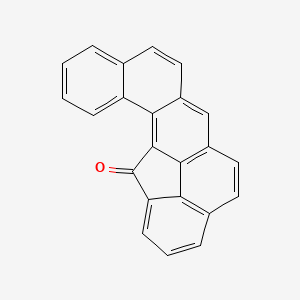
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
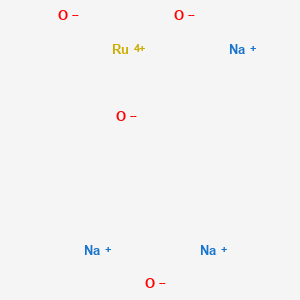
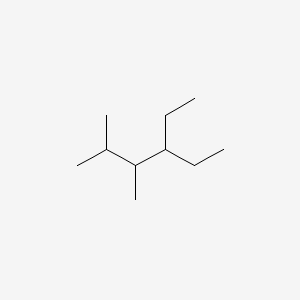
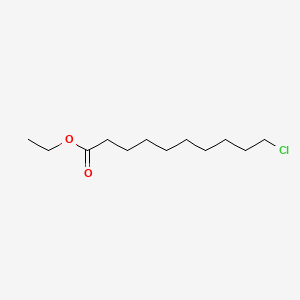
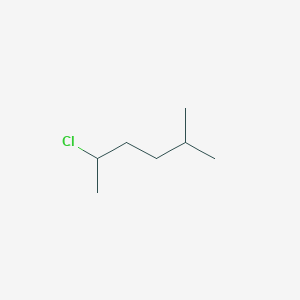
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
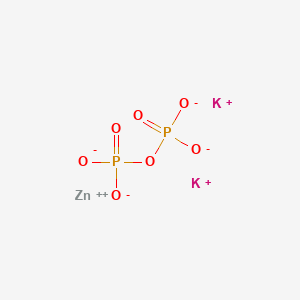
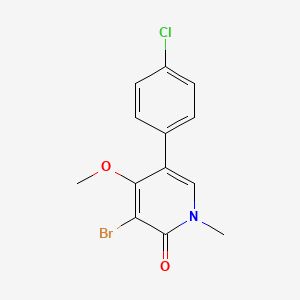
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
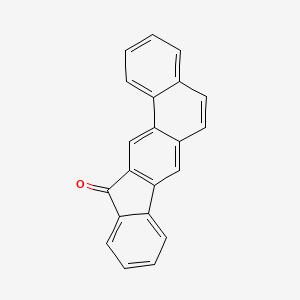
![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
